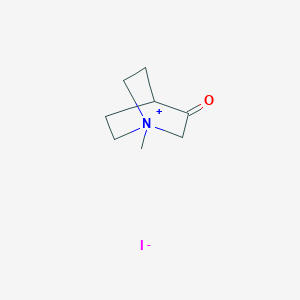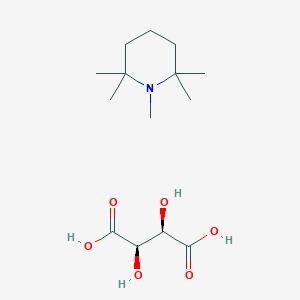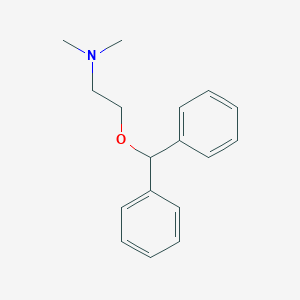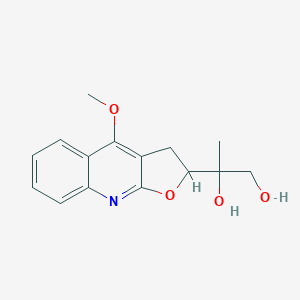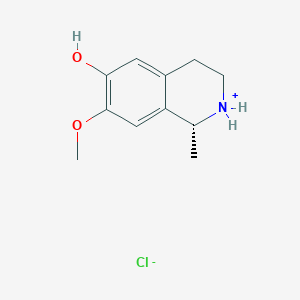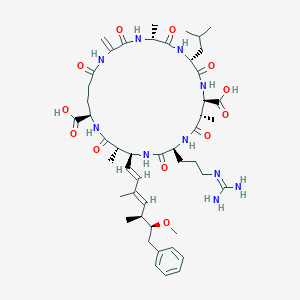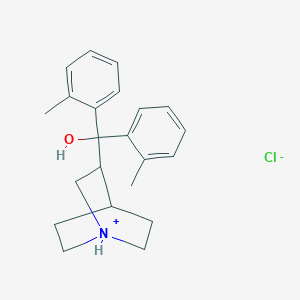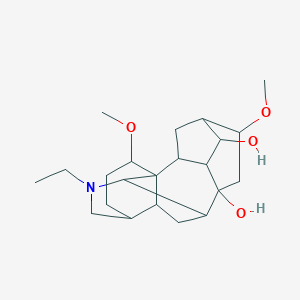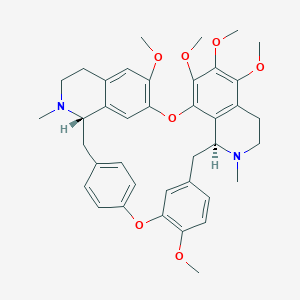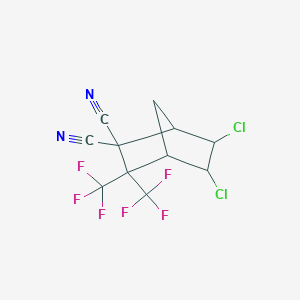
Cloflubicyne
Vue d'ensemble
Description
The study of novel chemical compounds often encompasses a broad range of analyses to understand their synthesis, molecular structure, chemical and physical properties, and potential applications or interactions in various systems. While specific data on Cloflubicyne is not readily available, analogous compounds have been studied to derive insights into their behavior, synthesis, and applications.
Synthesis Analysis
The synthesis of complex molecules like Cloflubicyne typically involves multi-step chemical reactions, carefully selected to build the molecule step by step. For example, the solid-state spectroscopic investigation of molecular interactions and synthesis methods can provide insights into the formation and stabilization of such compounds (Haichen Nie et al., 2016).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity, stability, and interactions with other molecules. Techniques like ultraviolet-visible (UV-vis), infrared (IR), and solid-state NMR (ssNMR) spectroscopy are commonly used to investigate these aspects, revealing details about molecular interactions and bonding motifs (Haichen Nie et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like Cloflubicyne can elucidate their reactivity patterns and functional capabilities. For instance, transition-metal-free cyclization of propargylic alcohols with aryne shows novel methods for constructing complex molecular scaffolds, which could be relevant for similar compounds (Babachary Kalvacherla et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how a compound like Cloflubicyne can be manipulated and used in various applications. These properties are often determined through empirical studies and can significantly influence the compound's applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are critical for both theoretical studies and practical applications. Techniques such as heterogeneous catalytic ozonation can reveal the compound's behavior in complex reactions and its potential environmental impact (Shangyi Li et al., 2017).
Applications De Recherche Scientifique
Industry Collaboration and Knowledge Benefits
Cloflubicyne's applications in scientific research can be partially understood through the lens of industry collaborations in large research infrastructures. These collaborations, exemplified by firms working with large-scale scientific experiments like the CLIC study at CERN, enhance suppliers' performance and provide knowledge benefits. Early-stage collaboration in such projects allows companies to participate in research, development, and improvement of emerging technologies, suggesting that Cloflubicyne's involvement in similar contexts could lead to similar knowledge-sharing and industrial benefits (Magazinik et al., 2021).
Bioreactor Treatment and Environmental Implications
The study of Cloflubicyne in environmental contexts is highlighted by research on the aerobic degradation of clofibric acid (CLOF), a compound structurally similar to Cloflubicyne, using the white-rot fungus Trametes versicolor. This process, conducted in a continuous bioreactor, indicates the potential for bioremediation and environmental detoxification applications, potentially applicable to Cloflubicyne or its derivatives (Cruz-Morató et al., 2013).
Cryospheric Studies and Climate Research
In the broader field of climate research, the Climate and Cryosphere (CliC) project, part of the World Climate Research Programme (WCRP), investigates the cryosphere's role in climate. While this research does not directly involve Cloflubicyne, the methodologies and approaches in cryospheric studies, such as monitoring glacier and permafrost changes, could provide a framework for understanding environmental interactions with compounds like Cloflubicyne (Barry, 2003).
Cathodoluminescence in Carbonate Studies
Cathodoluminescence (CL) petrography, a field that investigates carbonate rocks and their diagenesis, utilizes visual CL colors and intensities to interpret various environmental conditions. While the direct connection to Cloflubicyne is not explicit, the techniques and insights from CL studies, especially in understanding mineral compositions and environmental interactions, may offer indirect relevance to studying Cloflubicyne's behavior in similar geological or environmental settings (Machel, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESZNJQNKSALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274166 | |
| Record name | Cloflubicyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cloflubicyne | |
CAS RN |
224790-70-9 | |
| Record name | Cloflubicyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






